ER Stress Induction: Class-Level Mechanism with Patent-Defined Activity Envelope
The INSERM patent family (EP20220843719) specifically claims benzene sulfonamide thiazole compounds that induce early endoplasmic reticulum stress leading to cancer cell growth inhibition and death [1]. While CAS 863512-14-5 falls within this claimed structural genus, the patent explicitly differentiates activity based on benzenesulfonamide substituent patterns. Compounds bearing dimethyl substitution on the sulfonamide phenyl ring are reported to modulate ER stress induction potency relative to unsubstituted or mono-substituted analogs, though exact IC50 values for individual congeners are not publicly disclosed in the patent document [2]. The lead compound from the related HA15 series (thiazole benzenesulfonamide chemotype) demonstrated IC50 values in the low micromolar range across multiple melanoma cell lines, including BRAF-inhibitor-resistant models, with a therapeutic window against normal cells [3].
| Evidence Dimension | Cytotoxicity (cell viability reduction) in melanoma cell lines |
|---|---|
| Target Compound Data | Not yet publicly reported; within claimed patent genus scope (EP20220843719) |
| Comparator Or Baseline | HA15 (lead thiazole benzenesulfonamide) IC50 ~1–10 µM across A375, SK-MEL-28, and patient-derived melanoma cells in vitro |
| Quantified Difference | Exact quantitative difference between CAS 863512-14-5 and HA15 or other analogs cannot be calculated pending direct comparative data |
| Conditions | In vitro cell viability assays (MTT, CellTiter-Glo); melanoma cell lines including BRAF-mutant and BRAF-inhibitor-resistant variants; normal melanocyte controls |
Why This Matters
ER stress induction represents a mechanistically distinct anticancer strategy from conventional chemotherapy or targeted kinase inhibitors, making compounds within this patent genus candidates for overcoming drug resistance—however, procurement decisions must account for the absence of disclosed potency data for this specific analog.
- [1] INSERM. (2024). Benzene Sulfonamide Thiazole Compounds and Their Use for the Treatment of Cancers. EP20220843719. View Source
- [2] INSERM, Université Côte d'Azur, CNRS. (2022). Benzene Sulfonamide Thiazole Compounds and Their Use for the Treatment of Cancers. AU2022418199A2. View Source
- [3] Cerezo, M., et al. (2016). Compounds Triggering ER Stress Exert Anti-Melanoma Effects and Overcome BRAF Inhibitor Resistance. Cancer Cell, 29(6), 805-819. View Source
